molecular formula C9H10ClN3O B3167417 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-16-3

4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3167417
CAS No.: 919278-16-3
M. Wt: 211.65 g/mol
InChI Key: JKCWKZMRCKHVFL-UHFFFAOYSA-N
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Description

4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C9H10ClN3O and its molecular weight is 211.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 211.0512396 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Drug Development

  • The synthesis of pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines from 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has been explored, demonstrating the versatility of this chemical scaffold. Some synthesized compounds showed potential as antibacterial agents, highlighting the utility of pyrrolopyrimidine derivatives in developing new antimicrobial therapies (Abdel-Mohsen & Geies, 2008).

Structural Analysis and Chemical Properties

  • Structural studies on compounds closely related to 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine, such as 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, have been conducted. These studies reveal detailed information on molecular geometry, hydrogen bonding, and the crystal packing of these compounds, which are crucial for understanding their chemical behavior and potential interactions in biological systems (Trilleras et al., 2009).

Potential as Antibacterial Agents

  • Research on the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines has yielded novel compounds with potential antibacterial properties. This work underscores the importance of pyrrolopyrimidine derivatives in the search for new antibacterial drugs, which could be relevant to the broader applications of this compound (Dave & Shah, 2002).

Properties

IUPAC Name

4-chloro-5-(2-methoxyethyl)pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(13)9(10)12-6-11-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCWKZMRCKHVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90844192
Record name 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-16-3
Record name 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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